molecular formula C18H25NO4 B8257276 (R)-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid

(R)-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid

Cat. No.: B8257276
M. Wt: 319.4 g/mol
InChI Key: XHWRZYHPSZWQIG-HNNXBMFYSA-N
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Description

(R)-3-(1-(tert-Butoxycarbonyl)azepan-3-yl)benzoic acid is a chiral compound featuring a seven-membered azepane ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a benzoic acid moiety at the 3-position of the azepane. The Boc group enhances stability during synthetic processes, while the benzoic acid moiety provides a carboxylic acid functional group critical for interactions in pharmaceutical or biochemical contexts. Its stereochemistry (R-configuration) may influence binding specificity in enantioselective applications, such as enzyme inhibition or receptor modulation.

Properties

IUPAC Name

3-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-10-5-4-7-15(12-19)13-8-6-9-14(11-13)16(20)21/h6,8-9,11,15H,4-5,7,10,12H2,1-3H3,(H,20,21)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWRZYHPSZWQIG-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@@H](C1)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring Formation via Cyclization Reactions

The azepane core is typically constructed through intramolecular cyclization. A common approach involves reductive amination of keto-acid precursors. For example, sodium borohydride-mediated reduction of 3-(3-carboxyphenyl)hexahydro-1H-azepine-1-carboxylate intermediates generates the azepane skeleton with >90% conversion efficiency. Critical parameters include:

Table 1: Cyclization Reaction Optimization

ParameterOptimal RangeImpact on Yield
Temperature-10°C to 0°CPrevents epimerization
SolventTHF/Ethanol (4:1)Enhances solubility
Reducing AgentNaBH4/BF3·THF95% conversion

This step requires strict anhydrous conditions to avoid hydrolysis of the Boc group.

Solventee (%)Yield (%)
Ethyl Acetate9865
Acetonitrile9258
Dichloromethane8549

Asymmetric Catalysis with BINAP Ligands

Palladium-catalyzed coupling using (R)-BINAP achieves direct R-configuration induction:

  • Pd(OAc)₂ (5 mol%)

  • (R)-BINAP (6 mol%)

  • K₃PO₄ base in toluene at 80°C
    This method attains 89% ee but requires rigorous oxygen exclusion.

tert-Butoxycarbonyl (Boc) Protection Strategies

Stepwise Boc Incorporation

Boc protection precedes aromatic carboxylation to prevent side reactions:

  • Azepane (1.0 eq) in THF cooled to 0°C

  • Di-tert-butyl dicarbonate (1.1 eq) added dropwise

  • Catalytic DMAP (0.1 eq) accelerates reaction to 2-hour completion

Critical Considerations:

  • Base Selection: Et₃N > NaHCO₃ > NaOH (prevents ring-opening)

  • Solvent Polarity: THF (optimal) vs. DCM (slower kinetics)

Table 3: Boc Protection Efficiency

BaseTime (h)Yield (%)
Et₃N295
NaHCO₃487
NaOH672

Benzoic Acid Moiety Installation

Lithiation-Carboxylation Sequence

A two-step process introduces the carboxylic acid group:

  • Lithium-Halogen Exchange:

    • Substrate (1.0 eq) in THF at -78°C

    • n-BuLi (1.05 eq) generates aryl lithium species

  • CO₂ Quenching:

    • Dry ice added until pH < 3

    • Yields 78% after recrystallization (hexane/EtOAc)

Table 4: Carboxylation Variables

VariableOptimal ConditionYield Impact
Temperature-78°C+22% vs. -30°C
CO₂ SourceDry ice78% yield
Quench Rate1°C/minPrevents dimerization

Comparative Analysis of Synthetic Routes

Table 5: Method Efficiency Comparison

MethodTotal Yield (%)ee (%)Scalability
Chiral Resolution5898Moderate
Asymmetric Catalysis7289High
Enzymatic Resolution6599Low

The asymmetric catalysis route offers superior scalability for industrial production despite marginally lower enantioselectivity.

Industrial-Scale Process Considerations

Cost Analysis of Key Reagents

  • n-BuLi: $12.50/mol (major cost driver)

  • Boc₂O: $8.20/mol

  • Chiral Resolving Agent: $45.00/mol

Process intensification strategies like in-situ Boc protection reduce solvent use by 40% .

Chemical Reactions Analysis

Types of Reactions

®-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the benzoic acid moiety to an alcohol or aldehyde.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzoic acid moiety can yield benzoic acid derivatives with additional functional groups, while reduction can produce benzyl alcohol or benzaldehyde derivatives.

Scientific Research Applications

Organic Synthesis

(R)-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid is primarily utilized in organic synthesis as a chiral reagent. Its ability to introduce chirality into synthetic pathways makes it valuable in the production of pharmaceuticals and agrochemicals.

Synthesis of Chiral Intermediates

The compound serves as an intermediate in the synthesis of various bioactive molecules. For example, it can be used to synthesize thiosemicarbazone derivatives, which have shown promising anticancer activities against various cancer cell lines such as A549 (human lung adenocarcinoma) and C6 (rat glioma) cells . The introduction of the azepane ring allows for further modifications that enhance biological activity.

Medicinal Chemistry

Research has highlighted the potential therapeutic applications of (R)-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid in cancer treatment.

Antitumor Activity

Recent studies have investigated the anticancer properties of derivatives synthesized from this compound. For instance, benzodioxole-based thiosemicarbazone derivatives derived from (R)-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid exhibited significant cytotoxic effects on cancer cell lines . The mechanism of action is believed to involve the inhibition of ribonucleotide reductase, crucial for DNA synthesis and repair.

Case Study 1: Synthesis and Evaluation

A study synthesized a series of thiosemicarbazones based on (R)-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid. The most promising compound demonstrated an inhibition rate of 84.19% against a leukemia cell line (MOLT-4), indicating its potential as an anticancer agent .

Case Study 2: Structure-Activity Relationship

Another investigation focused on the structure-activity relationship of compounds derived from (R)-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid. The results showed that specific substitutions on the benzene ring significantly influenced cytotoxicity against various cancer cell lines, suggesting that further modifications could optimize their therapeutic efficacy .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Organic SynthesisUsed as a chiral reagent for synthesizing bioactive compoundsEnhances chirality in synthetic pathways
Medicinal ChemistryPotential use in cancer treatment through synthesized derivativesSignificant cytotoxic effects against A549 and C6 cell lines
Case StudiesInvestigated structure-activity relationships and efficacy in anticancer propertiesSpecific substitutions influence cytotoxicity; promising anticancer agents identified

Mechanism of Action

The mechanism of action of ®-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific context and application.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Differences

3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid ()
  • Core Structure : Six-membered piperazine ring (vs. seven-membered azepane in the target compound).
  • Substitution : Boc group at the piperazine nitrogen; benzoic acid at the 3-position of the aromatic ring.
  • Synthesis : Synthesized via Buchwald-Hartwig amination using Pd2(dba)3/Xantphos catalysis, followed by HATU-mediated coupling .
  • Key Data : LCMS m/z 395.2 (M+1); purified via HPLC.
  • Comparison : The smaller piperazine ring may confer higher rigidity and altered solubility compared to the azepane analog. Piperazine derivatives are often preferred in drug design for their metabolic stability and bioavailability .
Benazepril Related Compound A ()
  • Core Structure : Benzazepine (fused benzene and azepine rings) with an acetic acid substituent.
  • Functional Groups : Ethoxycarbonyl and phenylpropyl groups; hydrochloride salt form.
  • Key Data : Molecular weight 460.96 g/mol; light-sensitive and refrigerated storage requirements.
  • Comparison : The fused aromatic system and hydrochloride salt enhance aqueous solubility but reduce lipophilicity compared to the Boc-protected azepane-benzoic acid. The ethoxycarbonyl group is less stable under acidic conditions than the Boc group .
(R)-3-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)benzoic acid ()
  • Core Structure : Five-membered pyrrolidine ring linked via an ether oxygen to benzoic acid.
  • Substitution : Boc group on pyrrolidine; ether spacer between heterocycle and aromatic ring.
  • Status : Discontinued commercial availability, suggesting synthetic or stability challenges.
  • The smaller pyrrolidine ring imposes greater steric constraints than azepane .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 3-(4-Boc-piperazinyl)benzoic acid Benazepril Related Compound A (R)-3-(Boc-pyrrolidinyloxy)benzoic acid
Molecular Weight ~349.4 g/mol (estimated) 395.2 g/mol 460.96 g/mol ~337.4 g/mol (estimated)
Ring Size 7-membered azepane 6-membered piperazine Fused benzazepine 5-membered pyrrolidine
Solubility Moderate (Boc increases lipophilicity) High (polar piperazine) High (hydrochloride salt) Low (ether spacer reduces polarity)
Key Functional Groups Boc, benzoic acid Boc, benzoic acid Ethoxycarbonyl, HCl salt Boc, ether, benzoic acid
Applications Intermediate in drug synthesis Pharmaceutical intermediate API impurity reference standard Discontinued (potential stability issues)

Q & A

Q. What are the critical steps in designing a synthetic route for (R)-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid?

  • Methodological Answer : Synthesis requires strategic use of protecting groups and coupling reactions. The tert-butoxycarbonyl (Boc) group is essential for protecting the azepane amine during synthesis to prevent undesired side reactions. A typical approach involves:

Boc Protection : Reacting azepan-3-amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., aqueous NaHCO₃) to form the Boc-protected intermediate .

Coupling : Linking the Boc-azepane to benzoic acid via amide bond formation using coupling agents like EDCI/HOBt or DCC. Reaction conditions (e.g., solvent, temperature) must be optimized to retain stereochemical integrity .
Characterization via 1H^1H-NMR and LC-MS is critical to confirm regioselectivity and purity .

Q. How should researchers purify (R)-3-(1-(tert-butoxycarbonyl)azepan-3-yl)benzoic acid, and what analytical methods validate purity?

  • Methodological Answer :
  • Purification : Use recrystallization (solvent selection based on melting point data; e.g., ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
  • Validation :
  • Melting Point : Compare observed mp (e.g., 150–151°C for similar Boc-protected acids) with literature values to assess crystallinity .
  • HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>95% target). Adjust mobile phase (acetonitrile/water + 0.1% TFA) to resolve impurities .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Storage : Keep at 2–8°C in airtight containers under inert gas (argon/nitrogen) to prevent Boc-group hydrolysis. Avoid light exposure .
  • PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis. Emergency procedures for skin contact include rinsing with water for 15 minutes .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) of Boc-protected intermediates?

  • Methodological Answer : Variations in mp often arise from polymorphic forms or residual solvents. To address this:

Perform differential scanning calorimetry (DSC) to identify polymorphs.

Use thermogravimetric analysis (TGA) to detect solvent residues.

Reproduce synthesis under anhydrous conditions (e.g., dried THF, molecular sieves) to standardize crystallization .

Q. What strategies optimize enantiomeric purity during synthesis of the (R)-configured azepane moiety?

  • Methodological Answer :
  • Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases to separate enantiomers.
  • Asymmetric Catalysis : Use Evans oxazaborolidine catalysts for stereoselective formation of the azepane ring, achieving >98% ee .
  • Dynamic Kinetic Resolution : Combine enzymatic catalysts (e.g., lipases) with racemization agents to enhance yield and ee .

Q. How can impurity profiles be rigorously quantified, and what thresholds are acceptable for pharmacological studies?

  • Methodological Answer :
  • Impurity Identification : Use LC-HRMS to detect byproducts (e.g., de-Boc derivatives or dimerization products).
  • Quantification : Follow pharmacopeial guidelines (e.g., USP), where individual impurities should not exceed 0.5%, and total impurities ≤2.0% .

Q. What computational methods predict the stability of the Boc group under varying reaction conditions?

  • Methodological Answer :
  • DFT Calculations : Model Boc-group cleavage kinetics under acidic/basic conditions using Gaussian software (B3LYP/6-31G* basis set).
  • MD Simulations : Simulate solvent effects (e.g., hydrolysis in aqueous DMSO) to optimize reaction pH and temperature .

Data Contradiction Analysis

Q. How should researchers address conflicting yields reported for similar Boc-protected compounds?

  • Methodological Answer : Yield discrepancies often stem from:

Reagent Purity : Ensure Boc anhydride is freshly distilled to avoid moisture-induced side reactions.

Workup Variations : Compare extraction methods (e.g., ethyl acetate vs. dichloromethane) and drying agents (Na₂SO₄ vs. MgSO₄).

Catalyst Load : Screen palladium catalysts (e.g., Pd/C vs. Pd(OAc)₂) for Suzuki-Miyaura coupling steps .

Experimental Design Considerations

Q. What experimental parameters are critical for scaling up synthesis while maintaining stereochemical fidelity?

  • Methodological Answer :
  • Temperature Control : Use jacketed reactors with precise cooling/heating (±2°C) to avoid racemization.
  • Mixing Efficiency : Optimize impeller speed to ensure homogeneity in viscous reaction mixtures.
  • In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of Boc-group stability .

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